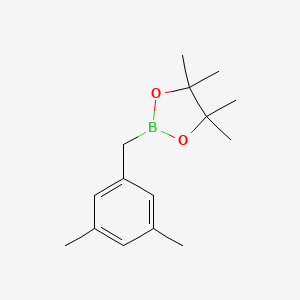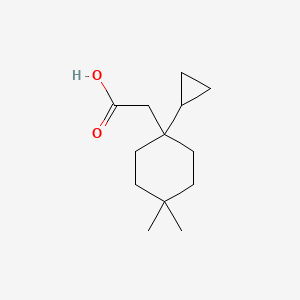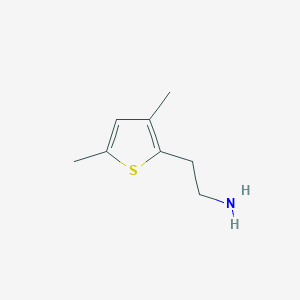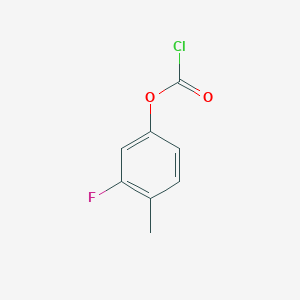
Carbonochloridic acid, 3-fluoro-4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. 3-fluoro-4-methylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-fluoro-4-methylphenyl chloroformate can be synthesized through the reaction of 3-fluoro-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3-fluoro-4-methylphenyl chloroformate involves the continuous flow of phosgene gas into a solution of 3-fluoro-4-methylphenol in an inert solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 3-fluoro-4-methylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonates.
Water: Used in hydrolysis reactions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-fluoro-4-methylphenol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-fluoro-4-methylphenyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Analytical Chemistry: Serves as a derivatization agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. This results in the formation of carbamates or carbonates, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-3-methylphenyl chloroformate
- 4-fluorophenyl chloroformate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl chloroformate
Uniqueness
3-fluoro-4-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
331746-01-1 |
|---|---|
Fórmula molecular |
C8H6ClFO2 |
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
(3-fluoro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(4-7(5)10)12-8(9)11/h2-4H,1H3 |
Clave InChI |
PGDFCHNNAVSRBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


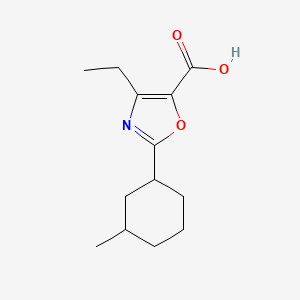
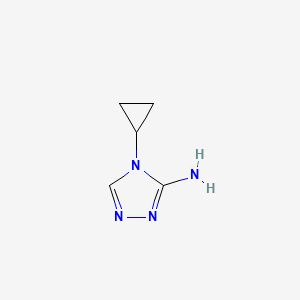
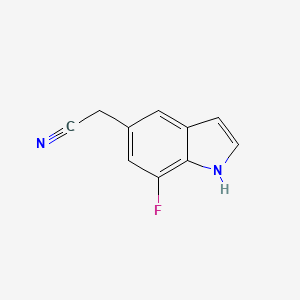
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)


